molecular formula C14H11BrN2O5S B2749069 Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate CAS No. 477490-74-7

Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate

Cat. No.: B2749069
CAS No.: 477490-74-7
M. Wt: 399.22
InChI Key: MFVBSAKHELXZQA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate is a thiophene-based derivative characterized by a nitro group at position 5, an ethyl ester group at position 3, and a 3-bromobenzamido substituent at position 2 of the thiophene ring. This compound belongs to a class of nitro-substituted thiophenes, which are widely studied for their electronic and steric properties, making them relevant in materials science and medicinal chemistry. Structural characterization of such compounds often employs crystallographic tools like SHELX software and databases like the Cambridge Structural Database (CSD) .

Properties

IUPAC Name

ethyl 2-[(3-bromobenzoyl)amino]-5-nitrothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O5S/c1-2-22-14(19)10-7-11(17(20)21)23-13(10)16-12(18)8-4-3-5-9(15)6-8/h3-7H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVBSAKHELXZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the thiophene ring.

    Bromination: Addition of the bromine atom to the benzene ring.

    Amidation: Formation of the amide bond between the bromobenzene and the thiophene ring.

    Esterification: Conversion of the carboxylic acid group to an ethyl ester.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, bromine or brominating agents for bromination, and coupling reagents for amidation. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate has been investigated for its potential as an anti-cancer agent. Its structural components allow for interactions with biological targets, particularly in inhibiting specific cancer cell lines.

Case Study: Anticancer Activity

Research has shown that derivatives of thiophene compounds exhibit anticancer properties by targeting various pathways in cancer cells. For instance, compounds similar to this compound have demonstrated efficacy against HeLa cervical carcinoma cells and MCF-7 breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions or as a precursor for the synthesis of other functionalized thiophenes.

Table 2: Synthetic Applications

Reaction TypeDescription
Coupling ReactionsUsed to synthesize more complex aromatic compounds
FunctionalizationAllows introduction of diverse functional groups
PolymerizationPotential use in creating polymeric materials

Material Science

Due to its electronic properties, this compound is being explored as a building block for organic semiconductors. Its incorporation into polymer matrices can enhance the performance of organic photovoltaic devices and light-emitting diodes (OLEDs).

Case Study: Organic Photovoltaics

Research indicates that incorporating thiophene derivatives into polymer blends can improve charge transport properties and overall device efficiency. The unique electronic structure of this compound allows for effective light absorption and energy conversion.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and bromobenzamido groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Key Observations :

  • Ester vs. Carboxylic Acid : Ethyl/methyl esters (e.g., CAS 566947-04-4) confer higher lipophilicity compared to carboxylic acids (e.g., CAS 88770-22-3), influencing solubility and bioavailability.
  • Position 2 Substituents: The target compound’s 3-bromobenzamido group distinguishes it from simpler analogs like methyl or amino substituents. Bromine increases molecular weight (287.13 g/mol vs. ~210–230 g/mol for analogs) and may promote halogen bonding in crystal packing .

Reactivity and Functional Group Interactions

  • Bromine Effects: The 3-bromobenzamido group introduces steric hindrance and electronic effects. Bromine’s electronegativity may polarize the amide bond, increasing susceptibility to hydrolysis or nucleophilic attack compared to non-halogenated benzamido derivatives .
  • Ester Stability : Ethyl esters are generally more stable under basic conditions than methyl esters, which could influence synthetic pathways or degradation profiles.

Crystallographic and Structural Insights

Compounds like Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () exhibit similar thiophene cores but lack nitro and bromine substituents. The acetamido group in such analogs is less sterically demanding, allowing for tighter crystal packing. In contrast, the bromine in the target compound may disrupt packing efficiency, as seen in halogenated derivatives .

Lumping Strategy and Reaction Pathways

The lumping strategy () groups compounds with similar substituents (e.g., nitro and ester groups) to predict reactivity. However, the bromine in the target compound may necessitate separate treatment in reaction mechanisms. For instance, bromine’s presence could enable Suzuki-Miyaura cross-coupling, a pathway unavailable to non-halogenated analogs.

Biological Activity

Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate is a synthetic compound with the molecular formula C14H11BrN2O5SC_{14}H_{11}BrN_2O_5S and a molecular weight of approximately 399.22 g/mol. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Anticancer Properties

Recent studies have highlighted the potential of thiophene derivatives, including this compound, in cancer treatment. Research indicates that compounds with nitro and bromine substitutions exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that similar compounds showed inhibitory effects on HeLa cervical carcinoma cells and MCF-7 breast cancer cells, suggesting a potential mechanism through which this compound may act against tumor proliferation .

The biological activity of this compound is believed to be mediated through the following mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Thiophene derivatives are known to induce oxidative stress in cancer cells, contributing to their cytotoxic effects.
  • Targeting Specific Pathways : The compound may modulate signaling pathways involved in cell survival and apoptosis, such as the MAPK and PI3K/Akt pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is particularly significant as it enhances the compound's ability to penetrate bacterial cell walls and disrupt cellular functions .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against HeLa and MCF-7 cells
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
MechanismsInduces ROS, inhibits cell proliferation

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. This study underscores the potential application of this compound in developing new cancer therapies.

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial properties of similar thiophene derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited significant antibacterial activity at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(3-bromobenzamido)-5-nitrothiophene-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves sequential functionalization of a thiophene core. Key steps include:
  • Thiophene ring formation via cyclization of sulfur-containing precursors (e.g., Gewald reaction for substituted thiophenes) .
  • Electrophilic aromatic substitution to introduce the nitro group at the 5-position and bromobenzamido group at the 2-position.
  • Esterification at the 3-position using ethyl chloroformate under basic conditions .
    Yield optimization requires precise control of temperature (e.g., 0–5°C for nitro-group introduction to avoid side reactions) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of 3-bromobenzoyl chloride for complete amidation) .

Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR):
  • ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons of the bromobenzamido group at δ 7.5–8.0 ppm, ethyl ester protons at δ 1.3–4.3 ppm) .
  • 2D NMR (COSY, HSQC) resolves overlapping signals in complex aromatic regions .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₂BrN₂O₅S: 427.97 g/mol) .
  • HPLC-PDA: Assesses purity (>95% recommended for biological assays) .

Q. What are the primary applications of this compound in early-stage drug discovery?

  • Methodological Answer:
  • Enzyme inhibition assays: The bromobenzamido group may act as a pharmacophore for kinase or protease inhibition. Screen using fluorescence-based assays (e.g., ATPase activity with ADP-Glo™) .
  • Antimicrobial testing: Evaluate via broth microdilution (MIC values against Gram-positive/negative strains) .
  • Structure-activity relationship (SAR) studies: Compare with analogs (e.g., replacing bromo with fluoro substituents) to optimize potency .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the nitro group in downstream functionalization?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. The nitro group’s LUMO energy (-1.8 eV) suggests susceptibility to reduction or nucleophilic aromatic substitution .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict regioselectivity in cross-coupling reactions .
  • Validate predictions experimentally using cyclic voltammetry (reduction potential of nitro group) and LC-MS monitoring of reaction intermediates .

Q. How do crystallographic data resolve contradictions in reported biological activities across studies?

  • Methodological Answer:
  • Single-crystal X-ray diffraction: Resolve structural ambiguities (e.g., conformation of the benzamido group relative to the thiophene plane) that impact target binding .
  • Cambridge Structural Database (CSD) mining: Compare torsion angles and packing motifs with analogs (e.g., ethyl 2-benzamido-4,5,6,7-tetrahydrothiophene-3-carboxylate, CSD refcode: XETVUJ) to correlate solid-state behavior with solubility/bioactivity .
  • Docking studies: Use resolved crystal structures (e.g., PDB: 3ERT for kinase targets) to explain divergent IC₅₀ values in enzymatic vs. cellular assays .

Q. What strategies mitigate decomposition of the nitro group under physiological conditions?

  • Methodological Answer:
  • Prodrug design: Replace the nitro group with a bioreductive trigger (e.g., nitroreductase-sensitive moiety) activated only in hypoxic tumor microenvironments .
  • Formulation optimization: Encapsulate in PEGylated liposomes to reduce hydrolysis at neutral pH .
  • Stability assays: Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with UPLC-MS quantification of degradation products .

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